BenchChemオンラインストアへようこそ!

Bisulepine

Oxidative burst Chemiluminescence Neutrophil pharmacology

Bisulepine (also designated bisulepin, dithiaden, or Dithiaden®) is a first‑generation tricyclic antihistamine with the molecular formula C₁₇H₁₉NS₂ and a molecular weight of 301.5 g·mol⁻¹. It functions as a potent and relatively selective antagonist at the histamine H1 receptor (HRH1), placing it in the classical H1‑antihistamine pharmacotherapeutic category used for allergic rhinitis, urticaria, and acute hypersensitivity reactions.

Molecular Formula C17H19NS2
Molecular Weight 301.5 g/mol
CAS No. 5802-61-9
Cat. No. B1199615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisulepine
CAS5802-61-9
Synonymsdithiaden
dithiadene
dithiadene hydrochloride
dithiadene sulfate (1:1)
dithiadene, (E)-isomer
dithiadene, (Z)-isome
Molecular FormulaC17H19NS2
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2
InChIInChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+
InChIKeyZLJLUTCIUOCIQM-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisulepine (CAS 5802-61-9): Compound Identity, Class, and Baseline Pharmacological Profile


Bisulepine (also designated bisulepin, dithiaden, or Dithiaden®) is a first‑generation tricyclic antihistamine with the molecular formula C₁₇H₁₉NS₂ and a molecular weight of 301.5 g·mol⁻¹ [1]. It functions as a potent and relatively selective antagonist at the histamine H1 receptor (HRH1), placing it in the classical H1‑antihistamine pharmacotherapeutic category used for allergic rhinitis, urticaria, and acute hypersensitivity reactions [2]. Unlike many first‑generation congeners, bisulepine carries a distinctive thienobenzothiepine scaffold in which a sulfur atom replaces the oxygen atom found in prototypical phenothiazine‑derived antihistamines such as promethazine, altering its lipophilicity and receptor interaction profile [3]. The compound is marketed in the Czech Republic and Slovakia under the trademark Dithiaden as oral tablets and parenteral injections [3].

Why Generic Substitution Fails: Structural and Pharmacological Differentiation of Bisulepine


Substituting bisulepine with a generic “H1 antihistamine” ignores quantifiable differences in extra‑receptor pharmacology that directly influence experimental reproducibility and therapeutic substitution logic. Unlike second‑generation agents such as loratadine, which possess negligible activity at the intracellular level of neutrophils, bisulepine demonstrates equipotent suppression of both the extracellular and intracellular oxidative burst, a property linked to its sulfur‑containing tricyclic architecture [1]. Furthermore, the pharmacologically active (E)‑isomer of bisulepine must be specified because the (Z)‑isomer lacks the correct spatial configuration for high‑affinity H1‑receptor binding, rendering mixtures or incorrect isomer selection sub‑potent [2]. These structural and stereochemical features create differentiation that cannot be assumed from within‑class substitution without quantitative verification.

Bisulepine (Dithiaden) Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement and Experimental Design


Superior Extracellular Oxidative Burst Suppression Compared with Loratadine

In isolated human polymorphonuclear leukocytes stimulated with PMA, bisulepine (dithiaden) displayed an EC₅₀ for inhibition of extracellular chemiluminescence of 8.6 µmol/L, versus 12.1 µmol/L for loratadine—a 1.4‑fold higher potency. Brompheniramine and chlorpheniramine required 50.9 and 98.4 µmol/L, respectively [1]. At the intracellular level, bisulepine and loratadine showed comparable suppression (42 % vs 37 % at 10 µmol/L and 95 % vs 96 % at 100 µmol/L), while pheniramine analogs potentiated intracellular chemiluminescence [1].

Oxidative burst Chemiluminescence Neutrophil pharmacology

Potent Inhibition of Human Platelet Aggregation with Defined ED₅₀ Values

Bisulepine (dithiaden) inhibits human platelet aggregation in a stimulus‑dependent manner with the following ED₅₀ values: thrombin‑induced aggregation 1.2 ± 0.2 µM, adenosine diphosphate (ADP)‑induced aggregation 24.8 ± 1.6 µM, and adrenaline‑induced aggregation 45.2 ± 3.8 µM [1]. In a direct comparative study, bisulepine was significantly more effective than chloroquine in inhibiting platelet aggregation, A23187‑induced arachidonic acid liberation (ED₅₀ 46.1 ± 1.6 µM), and thromboxane generation [2]. The mechanism involves non‑receptor‑mediated inhibition of cytosolic phospholipase A₂ rather than specific H1‑receptor blockade [2].

Platelet aggregation Phospholipase A2 Thromboxane

Isomer‑Specific Pharmacological Activity: (E)‑Isomer Requirement for H1 Antagonism

The pharmacologically active form of bisulepine is the trans‑ (i.e., E‑) isomer, which possesses the correct geometry of the propylidene side‑chain double bond for high‑affinity binding to the histamine H1 receptor [1]. The (Z)‑isomer, owing to its different spatial configuration, does not bind effectively and is not the source of therapeutic action [2]. Analytical HPLC methods have been developed to separate and quantify the cis‑ and trans‑isomers of bisulepine, confirming that the active principle is the (E)‑isomer [3].

Stereochemistry H1 receptor binding Isomer purity

Reduced Acute Toxicity and Enhanced Selectivity of the S‑Oxide Metabolite Dithiadenoxide Versus Parent Bisulepine

Dithiadenoxide, the S‑oxidation metabolite of bisulepine, retains effective H1‑antagonist activity in vivo but demonstrates a substantially decreased acute toxicity profile in mice and guinea‑pigs compared to the parent compound [1]. Pharmacological experiments further indicate that dithiadenoxide exhibits higher selectivity of pharmacological effects than bisulepine, suggesting that the metabolic S‑oxidation pathway attenuates off‑target interactions while preserving on‑target histamine H1 receptor blockade [1].

Metabolite pharmacology Acute toxicity Selectivity

Structural Differentiation from Oxygen‑Containing Tricyclic Antihistamines Through Sulfur Substitution

Bisulepine was developed in the 1960s as a structural derivative of traditional tricyclic H1 antihistamines (e.g., promethazine) in which the oxygen atom of the tricyclic core is replaced by a sulfur atom, creating a thienobenzothiepine scaffold [1]. This sulfur‑for‑oxygen substitution increases molecular lipophilicity (XLogP3 = 4.2) and alters the compound’s interaction with cellular membranes and non‑receptor targets, as reflected in its unique ability to suppress both extracellular and intracellular oxidative burst equipotently—a property not shared by the oxygen‑containing phenothiazine antihistamines [2].

Structure–activity relationship Tricyclic scaffold Sulfur bioisostere

Best Research and Industrial Application Scenarios for Bisulepine (Dithiaden)


Reference Inhibitor for Neutrophil Oxidative Burst Assays Requiring Dual Compartment (Extra‑ and Intracellular) Suppression

Bisulepine is the most potent extracellular oxidative burst inhibitor among tested H1‑antihistamines (EC₅₀ 8.6 µmol/L) and one of only two agents (with loratadine) that significantly suppresses intracellular chemiluminescence [1]. It can serve as a positive control or reference standard in luminol/isoluminol‑based chemiluminescence experiments using isolated human neutrophils, where both extracellular scavenging and intracellular signaling modulation need to be probed simultaneously [1].

Chemical Probe for Phospholipase A₂‑Dependent Platelet Activation Pathways

With defined ED₅₀ values for thrombin‑ (1.2 µM), ADP‑ (24.8 µM), and adrenaline‑stimulated (45.2 µM) platelet aggregation, bisulepine provides a titratable tool for dissecting stimulus‑specific platelet activation pathways [2]. Its demonstrated superiority over chloroquine in inhibiting arachidonic acid liberation and thromboxane generation makes it particularly suitable for studies focused on phospholipase A₂ modulation and the prostaglandin‑thromboxane axis [3].

Isomer‑Specific Analytical Standard for HPLC Method Development and Quality Control

Because only the (E)‑isomer is pharmacologically active, bisulepine is employed as an analytical reference standard for the development and validation of HPLC‑based isomer separation methods [4]. Researchers procuring the compound for receptor‑binding or functional assays must verify isomer identity, making characterized (E)‑isomer reference material essential for quality control in academic and industrial laboratories [5].

Parent Compound for Comparative Metabolite Pharmacology Studies (Dithiadenoxide vs Bisulepine)

The S‑oxide metabolite dithiadenoxide exhibits reduced acute toxicity and higher pharmacological selectivity compared to parent bisulepine while retaining H1‑antagonist activity [6]. This makes bisulepine an indispensable parent reference standard for in vivo and in vitro studies comparing the pharmacological and toxicological profiles of the parent drug and its oxidative metabolite, with direct relevance to the development of non‑sedating antihistamine candidates [6].

Quote Request

Request a Quote for Bisulepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.